

# Application Note: Analysis of Nicosulfuron Residue in Soil

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## Compound of Interest

Compound Name: **Nicosulfuron**

Cat. No.: **B1678754**

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## Introduction

**Nicosulfuron** is a selective sulfonylurea herbicide widely used for post-emergence control of grass and broadleaf weeds in corn cultivation.[1][2][3] Due to its persistence in certain soil types and environmental conditions, **nicosulfuron** residues can pose a risk of carryover injury to sensitive rotational crops such as sugar beets or soybeans.[4] The degradation and mobility of **nicosulfuron** in soil are significantly influenced by factors like soil pH, organic matter content, temperature, and moisture.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring its environmental fate and ensuring agricultural safety. This document outlines detailed protocols for the extraction, cleanup, and quantification of **nicosulfuron** residues in soil using modern analytical techniques.

## Principle of the Method

The determination of **nicosulfuron** in soil involves a multi-step process:

- Extraction: The herbicide is first extracted from the soil matrix using an appropriate solvent or buffer system. Common techniques include shake-flask extraction, microwave-assisted extraction (MAE), and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7][8]
- Cleanup: The crude extract is then purified to remove co-extracted matrix components that could interfere with the analysis. This is typically achieved through solid-phase extraction

(SPE) with various sorbents (e.g., C18, polymeric phases) or dispersive SPE (dSPE) as part of the QuEChERS workflow.[4][9]

- Analysis: The final determination and quantification are performed using high-performance liquid chromatography (HPLC) coupled with a sensitive detector. While UV Diode Array Detection (DAD) can be used, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is preferred for its superior sensitivity and specificity, allowing for detection at very low concentrations.[6][9]

## Data Presentation

The performance of various analytical methods for **nicosulfuron** in soil is summarized below.

Table 1: Comparison of Method Performance Parameters for **Nicosulfuron** Analysis in Soil

Method	LOQ (µg/kg)	LOD (µg/kg)	Recovery (%)	RSD (%)	Reference
LC-MS/MS with SPE	1.0	0.33	70-120	≤20	[9]
HPLC-UV-DAD with MAE	3.16	0.95	97.5-98.8	<5	[5]
HPLC-DAD with SPE	50	10	89.1	1.9	[4]
HPLC with QuEChERS	1.0	-	78-85	-	[1]
UHPLC-MS/MS with QuEChERS	5.0	-	-	-	[3]
HPLC-UVD with LLE	50	-	79.7-115.8	1.4-13.8	[10]

Table 2: Example Instrumental Conditions for LC-MS/MS Analysis

Parameter	Condition	Reference
LC System	Agilent 1260 Infinity II or equivalent	[6]
Column	Phenomenex® Luna Phenyl-Hexyl, 3 $\mu$ m, 4.6 x 150 mm	[9]
or InfinityLab Poroshell 120 EC-C18, 4 $\mu$ m, 2.1 x 150 mm	[6]	
Mobile Phase A	0.1 mM Formic Acid in 0.01 mM Ammonium Formate in Water	[9]
Mobile Phase B	Methanol	[9]
Gradient	5% B to 95% B over 10 min, hold for 3 min, return to initial	[9]
Flow Rate	0.5 - 1.0 mL/min	
Injection Volume	75 $\mu$ L	[9]
MS System	Triple Quadrupole with ESI+	[6][9]
Ionization Mode	Electrospray Ionization, Positive (ESI+)	[9]
Detection Mode	Multiple Reaction Monitoring (MRM)	[9]
Example MRM Transitions	Specific parent/daughter ion pairs should be optimized experimentally	

## Experimental Protocols

Two common and effective protocols are detailed below.

# Protocol 1: Modified QuEChERS Extraction with LC-MS/MS Analysis

This protocol is based on the popular QuEChERS method, which simplifies the extraction process and is suitable for high-throughput analysis.[6][7][8]

## 1. Materials and Reagents

- Soil sample, air-dried and sieved (2 mm)
- Acetonitrile (ACN), HPLC grade
- Deionized water
- Acetic Acid, glacial
- QuEChERS extraction salt mixture: 4 g Magnesium Sulfate ( $MgSO_4$ ), 1 g Sodium Chloride ( $NaCl$ ), 1 g Trisodium Citrate Dihydrate, 0.5 g Disodium Hydrogen Citrate Sesquihydrate.[6]
- Dispersive SPE (dSPE) cleanup tubes containing  $MgSO_4$  and primary secondary amine (PSA) sorbent.
- 50 mL polypropylene centrifuge tubes
- Vortex mixer and centrifuge

## 2. Sample Extraction

- Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[6]
- Add 3 mL of deionized water and vortex for 1 minute to moisten the soil.
- Add 10 mL of ACN containing 1% acetic acid.[6]
- Cap the tube and shake vigorously for 1 minute.
- Add the QuEChERS extraction salt mixture to the tube.[6]

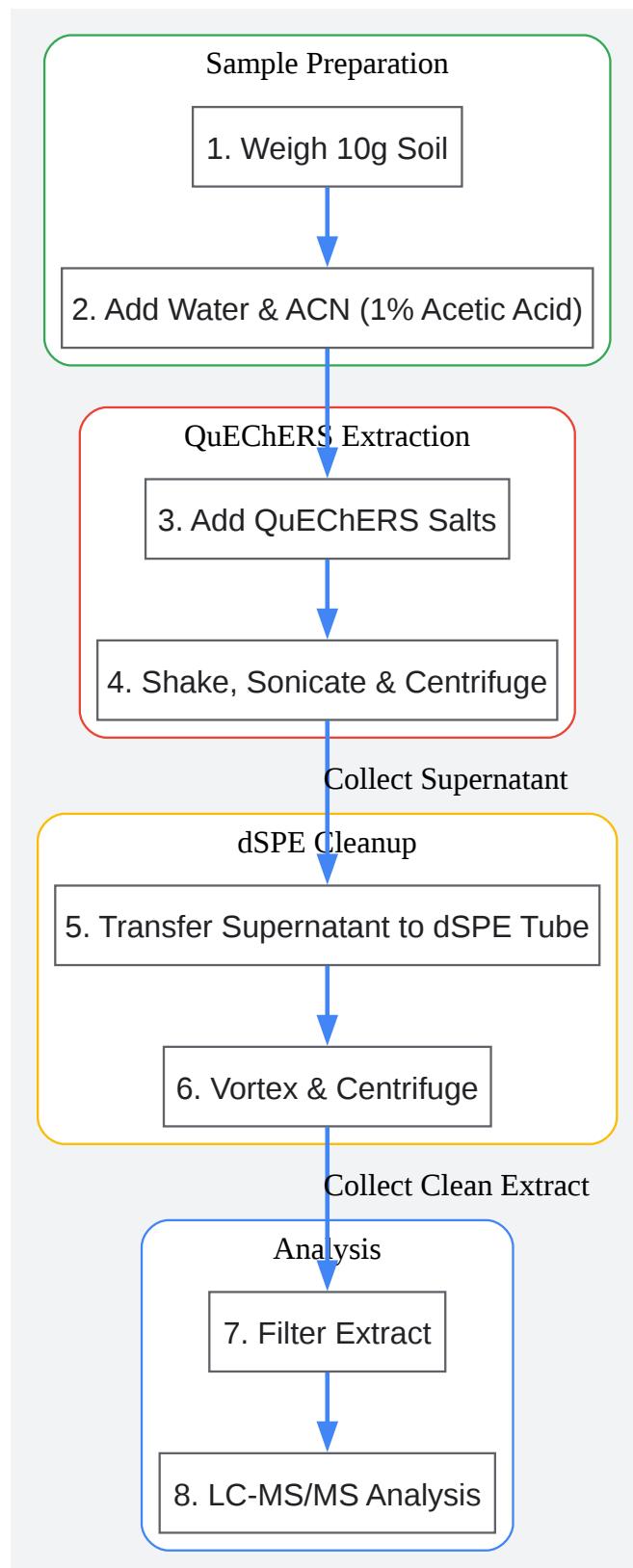
- Immediately cap and shake vigorously for 1 minute.
- Place the tube in an ultrasonic bath for 10 minutes.[6]
- Centrifuge the sample at  $\geq 4000$  rpm for 5 minutes.[6]

### 3. Dispersive SPE Cleanup

- Transfer a 1 mL aliquot of the upper ACN supernatant into a dSPE cleanup tube.
- Vortex the dSPE tube for 30 seconds to 1 minute.
- Centrifuge at  $\geq 5000$  rpm for 2 minutes.
- Carefully collect the cleaned supernatant.

### 4. Final Preparation and Analysis

- Filter the final extract through a 0.45  $\mu\text{m}$  PTFE syringe filter into an autosampler vial.[6]
- Analyze the sample using LC-MS/MS according to the conditions outlined in Table 2.

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Caption: QuEChERS workflow for **nicosulfuron** analysis in soil.

## Protocol 2: Solid-Phase Extraction (SPE) Cleanup with HPLC Analysis

This protocol uses a more traditional solvent extraction followed by a cartridge-based cleanup, which is highly effective at removing interferences.[4][9]

### 1. Materials and Reagents

- Soil sample, air-dried and sieved (2 mm)
- Extraction solution: 0.1 M Ammonium Carbonate and Acetone (9:1, v/v).[9]
- Formic acid, 1M
- Methanol, HPLC grade
- Oasis HLB and/or C18 SPE cartridges
- SPE vacuum manifold
- Nitrogen evaporator
- Mechanical shaker and centrifuge

### 2. Sample Extraction

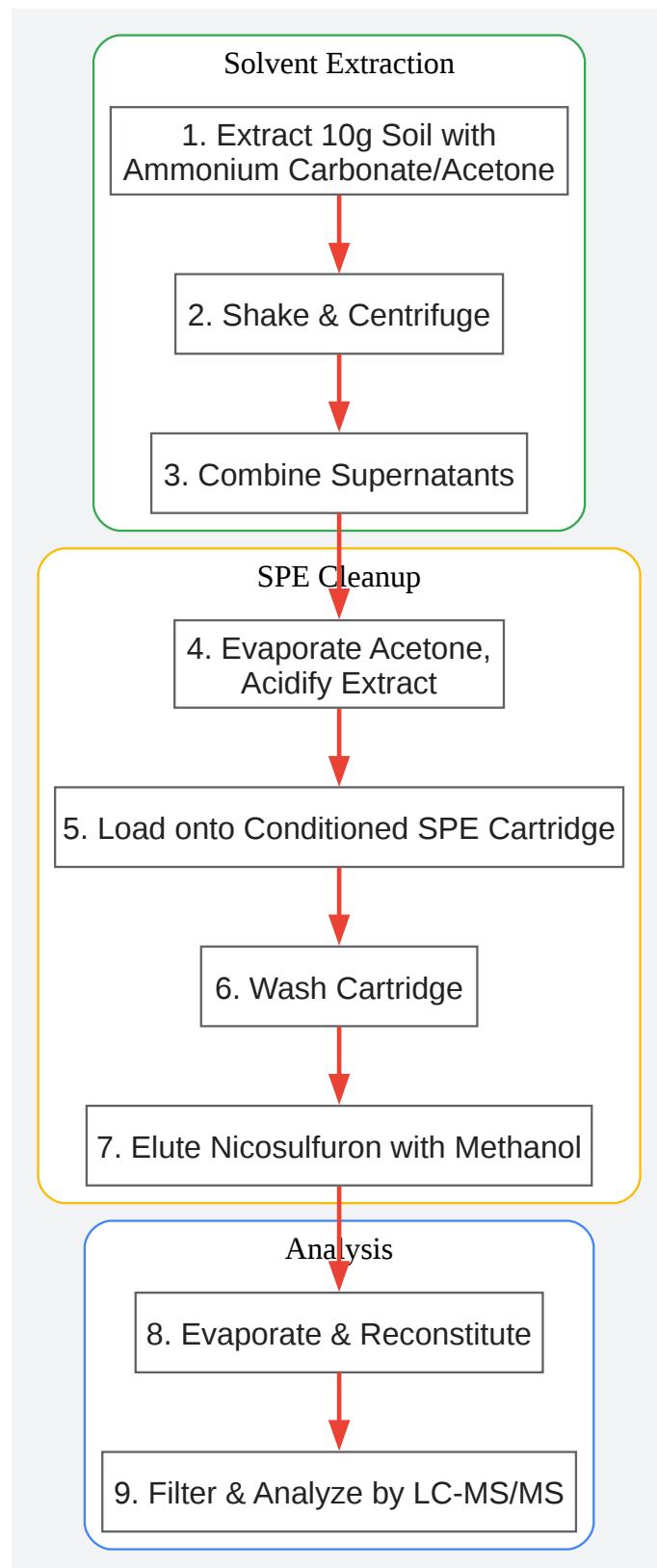
- Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[9]
- Add 20 mL of the extraction solution (Ammonium Carbonate:Acetone).
- Shake the tube on a mechanical shaker for 20 minutes.[9]
- Centrifuge at  $\geq 3000$  rpm for 5 minutes.
- Decant and filter the supernatant into a collection flask.
- Repeat the extraction (steps 2-5) on the soil pellet and combine the supernatants.[9]

### 3. Solid-Phase Extraction (SPE) Cleanup

- Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water.
- Take a measured volume of the combined extract and evaporate the acetone using a nitrogen evaporator at 30°C.<sup>[9]</sup>
- Acidify the remaining aqueous extract to pH 3 with 1M formic acid.<sup>[9]</sup>
- Load the acidified extract onto the conditioned SPE cartridge.
- Wash the cartridge with deionized water to remove polar interferences.
- Dry the cartridge under vacuum or with nitrogen.
- Elute the **nicosulfuron** from the cartridge with an appropriate volume of methanol.

#### 4. Final Preparation and Analysis

- Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).
- Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
- Analyze using HPLC-UV or LC-MS/MS.



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Caption: SPE cleanup workflow for **nicosulfuron** analysis in soil.

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